molecular formula C12H13N5OS B11083019 4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate

4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate

Cat. No.: B11083019
M. Wt: 275.33 g/mol
InChI Key: QWZLBWBLHSWXSP-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the hydrazonothioate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these pathways, leading to the desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is unique due to its specific functional groups and the resulting chemical properties. These unique features make it particularly suitable for certain applications, such as its potential use in medicinal chemistry for developing new therapeutic agents.

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl) (1E)-N-anilino-2-oxopropanimidothioate

InChI

InChI=1S/C12H13N5OS/c1-9(18)11(19-12-16-13-8-17(12)2)15-14-10-6-4-3-5-7-10/h3-8,14H,1-2H3/b15-11+

InChI Key

QWZLBWBLHSWXSP-RVDMUPIBSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/SC2=NN=CN2C

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)SC2=NN=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.